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3-((4-Chlorobenzyl)amino)propanoic acid

Cat. No.: B12103773
M. Wt: 213.66 g/mol
InChI Key: IYYANEAXGXRRNO-UHFFFAOYSA-N
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Description

Contextualizing Amino Acid Derivatives in Chemical Biology Research

Amino acid derivatives are foundational to numerous biological processes and serve as a versatile platform for the design of new chemical entities. amerigoscientific.comnumberanalytics.com As modifications of the fundamental building blocks of proteins, these compounds exhibit a vast range of chemical and physical properties. numberanalytics.com Their roles in metabolism are critical, contributing to everything from energy production to the synthesis of nucleotides, the essential components of DNA and RNA. amerigoscientific.com

In nature, amino acids are precursors to a wide array of vital molecules, including neurotransmitters like serotonin (B10506) and dopamine, as well as hormones. themedicalbiochemistrypage.orgpressbooks.pub The scientific community has long recognized the potential of synthesizing novel amino acid derivatives to modulate biological pathways. These synthetic analogues are instrumental in the development of new drugs and have been successfully employed as anticancer and antimicrobial agents. researchgate.netnih.govnih.gov The inherent chirality and diverse functionalities of amino acids provide a robust scaffold for creating complex and specific bioactive molecules. researchgate.net

Significance of Chlorobenzyl Moieties in Compound Design

The inclusion of a chlorobenzyl group within a molecule is a common and impactful strategy in medicinal chemistry. Chlorine, as a halogen, can significantly alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov The presence of a chlorine atom on a benzene (B151609) ring, as in the chlorobenzyl moiety, is a feature of numerous FDA-approved drugs, highlighting its importance in creating effective therapeutic agents. nih.gov

Research has shown that chloro-containing compounds are utilized in treatments for a wide range of conditions, including cancer and infectious diseases. nih.gov The chlorobenzyl group, in particular, can influence a molecule's ability to cross cell membranes and can play a crucial role in its pharmacokinetic and pharmacodynamic profiles.

Research Gaps and Opportunities for 3-((4-Chlorobenzyl)amino)propanoic acid

Despite the established importance of both amino acid derivatives and chlorobenzyl moieties, dedicated research on this compound is notably scarce in publicly available scientific literature. While studies on structurally related compounds provide some insights, the unique properties and potential applications of this specific molecule remain largely unexplored.

For instance, research into derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid has revealed promising antimicrobial and anticancer activities. nih.govnih.gov Similarly, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as potential anticancer candidates. mdpi.com These findings suggest that this compound could serve as a valuable scaffold for developing new therapeutic agents.

The primary research gap is the lack of synthesis and biological evaluation of this compound itself. Opportunities for future research are therefore abundant and include:

Synthesis and Characterization: Developing and optimizing synthetic routes to produce the compound in high purity and yield.

Antimicrobial Screening: Investigating its efficacy against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

Anticancer Evaluation: Assessing its cytotoxic effects on various cancer cell lines and its potential to inhibit tumor growth.

Enzyme Inhibition Assays: Exploring its potential as an inhibitor of specific enzymes, a common mechanism of action for many drugs. nih.gov

The table below outlines some key chemical identifiers for the parent compound and a closely related isomer, highlighting the specificity required in this area of research.

Compound NameMolecular FormulaCAS Number
This compoundC10H12ClNO2Not available
3-Amino-2-(4-chlorobenzyl)propanoic acidC10H12ClNO2791615-75-3

The exploration of this compound represents a clear and present opportunity to expand the chemical toolbox for drug discovery and chemical biology. Its unique combination of a flexible amino acid backbone and a bio-relevant chlorobenzyl group warrants dedicated investigation to unlock its full potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClNO2 B12103773 3-((4-Chlorobenzyl)amino)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylamino]propanoic acid

InChI

InChI=1S/C10H12ClNO2/c11-9-3-1-8(2-4-9)7-12-6-5-10(13)14/h1-4,12H,5-7H2,(H,13,14)

InChI Key

IYYANEAXGXRRNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCC(=O)O)Cl

Origin of Product

United States

Synthetic Methodologies for 3 4 Chlorobenzyl Amino Propanoic Acid

Exploration of Established Synthetic Routes

Established methods for synthesizing N-substituted β-amino acids provide a foundational framework for producing 3-((4-chlorobenzyl)amino)propanoic acid. These routes typically involve either the direct functionalization of a pre-existing propanoic acid derivative or the construction of the molecule through a carbon-nitrogen bond-forming reaction.

Amination Reactions in Propanoic Acid Synthesis

One of the most direct conceptual approaches to this compound is the N-alkylation of β-alanine. This involves the reaction of β-alanine with a 4-chlorobenzyl halide, such as 4-chlorobenzyl chloride or 4-chlorobenzyl bromide, in the presence of a base. The base is crucial for deprotonating the amino group of β-alanine, thereby increasing its nucleophilicity to attack the electrophilic benzylic carbon of the 4-chlorobenzyl halide.

A general representation of this reaction is as follows:

β-alanine + 4-chlorobenzyl halide + Base → this compound + Salt

The selection of the base and solvent system is critical to optimize the reaction yield and minimize side products, such as the dialkylated tertiary amine. Common bases used for this type of transformation include alkali metal hydroxides (e.g., KOH) or carbonates in a suitable solvent like ethanol (B145695) or a mixed aqueous-organic system. nih.gov The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) to determine the optimal reaction time. nih.gov

Reactant 1Reactant 2BaseSolventProduct
β-Alanine4-Chlorobenzyl bromidePotassium Hydroxide (KOH)Ethanol/WaterThis compound
β-Alanine4-Chlorobenzyl chlorideSodium CarbonateDimethylformamide (DMF)This compound

This table represents plausible reaction conditions based on general knowledge of N-alkylation of amino acids.

Challenges in this approach include the potential for over-alkylation and the need for careful control of reaction conditions to ensure selective mono-alkylation.

Reductive Amination Strategies for Chlorobenzyl Incorporation

Reductive amination is a powerful and widely used method for the synthesis of amines, offering a high degree of control and versatility. researchgate.netorganic-chemistry.org This strategy can be effectively employed to synthesize this compound by reacting a suitable carbonyl-containing propanoic acid precursor with 4-chlorobenzylamine.

The general two-step, one-pot process involves:

Imine/Enamine Formation: The reaction between a carbonyl compound (an aldehyde or ketone) and an amine to form an imine or enamine intermediate. For the synthesis of the target molecule, a suitable precursor would be a 3-oxopropanoic acid derivative.

Reduction: The in-situ reduction of the imine/enamine intermediate to the corresponding amine.

A variety of reducing agents can be used, with the choice often depending on the specific substrates and desired reaction conditions. Common reducing agents include:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Sodium cyanoborohydride and sodium triacetoxyborohydride are often preferred as they are milder and more selective for the reduction of the iminium ion over the starting carbonyl compound, which can be advantageous. nih.gov

Carbonyl PrecursorAmineReducing AgentSolventProduct
3-Oxopropanoic acid4-ChlorobenzylamineNaBH₃CNMethanol (B129727)This compound
Ethyl 3-oxopropanoate4-ChlorobenzylamineNaBH(OAc)₃DichloromethaneEthyl 3-((4-chlorobenzyl)amino)propanoate

This table illustrates potential reductive amination pathways to the target compound or its ester precursor.

Development of Novel and Efficient Synthetic Pathways

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles can be applied to the synthesis of this compound to make the process more environmentally benign. Reductive amination, in particular, is often highlighted as a green chemistry method due to its high atom economy and potential for one-pot procedures, which minimize waste from intermediate purification steps. nih.gov

Further greening of the synthesis could involve:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, ethanol, or performing reactions under solvent-free conditions. nih.gov

Catalytic Hydrogenation: Employing catalytic hydrogenation for the reduction step in reductive amination, using molecular hydrogen (H₂) as the reductant, which produces water as the only byproduct. This approach, however, requires careful selection of catalysts to avoid dehalogenation of the 4-chlorobenzyl group.

Catalytic Methodologies for Improved Yield and Selectivity

The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis of this compound. In the context of reductive amination, various metal and organocatalysts can be employed.

For instance, the formation of the imine intermediate can be catalyzed by acids. In some cases, the use of a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can facilitate the reaction, especially with less reactive amines or carbonyls. organic-chemistry.org

Recent advancements have also explored the use of more sustainable and cost-effective catalysts. For example, nickel nanoparticles have been shown to catalyze reductive aminations via transfer hydrogenation. organic-chemistry.org Biocatalysis, using enzymes such as imine reductases or amino acid dehydrogenases, represents a frontier in green and highly selective synthesis, offering the potential for enantioselective production of chiral amino acids. rsc.org

Reaction TypeCatalystAdvantages
Reductive AminationTi(Oi-Pr)₄Facilitates imine formation
Reductive AminationNickel NanoparticlesCost-effective, transfer hydrogenation
Reductive AminationImine Reductase (Biocatalyst)High selectivity, mild conditions, potential for enantioselectivity

This table summarizes catalytic approaches applicable to the synthesis of the target compound.

Optimization of Reaction Conditions and Scale-Up Considerations

For any synthetic method to be practical, especially for potential industrial application, optimization of reaction conditions and careful consideration of scale-up are paramount.

Optimization of Reaction Conditions:

Key parameters that are typically optimized include:

Temperature: Balancing reaction rate with the stability of reactants and products.

Concentration: Affecting reaction kinetics and, in some cases, selectivity.

Stoichiometry of Reagents: Particularly the ratio of the amine to the alkylating agent or carbonyl compound, and the amount of reducing agent or base, to maximize yield and minimize byproducts.

Catalyst Loading: Finding the minimum amount of catalyst needed for efficient conversion to reduce cost and simplify purification.

Scale-Up Considerations:

Transitioning a laboratory-scale synthesis to a larger, industrial scale introduces several challenges:

Heat Transfer: Exothermic reactions that are easily managed in small flasks can become difficult to control in large reactors.

Mass Transfer: Ensuring efficient mixing of reactants becomes more critical on a larger scale.

Purification: The method of purification (e.g., chromatography, crystallization) must be scalable and economically viable. Crystallization is often preferred for large-scale production.

Safety: A thorough hazard analysis is required to ensure safe handling of all chemicals and control of the reaction process.

For the synthesis of this compound, a robust and scalable route would likely favor a one-pot reductive amination or a well-optimized N-alkylation followed by a simple crystallization workup to isolate the final product in high purity.

Isolation and Purification Techniques for Research-Grade Material

The purification of this compound to achieve a high degree of purity, suitable for research applications, is a critical step following its synthesis. The choice of purification method is largely dependent on the nature of the impurities present in the crude product, which are in turn determined by the synthetic route employed. Common techniques for obtaining research-grade material include column chromatography and crystallization.

Column Chromatography

For the removal of unreacted starting materials, byproducts, and other impurities, column chromatography is a highly effective method. In a procedure analogous to the purification of N-alkylated β-alanine derivatives, the crude product can be subjected to column chromatography. nih.gov

A typical procedure would involve:

Stationary Phase: Silica gel is a commonly used stationary phase for the separation of moderately polar compounds like amino acids.

Mobile Phase (Eluent): A gradient elution system is often employed to achieve optimal separation. The elution may start with a less polar solvent system, such as a mixture of chloroform (B151607) and methanol, with a gradual increase in the polarity by increasing the proportion of methanol. For instance, an elution starting with 10% methanol in chloroform has been used for similar compounds. nih.gov The fractions are collected and monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), to identify those containing the pure product.

The fractions containing the purified this compound are then combined and the solvent is removed under reduced pressure, for example, using a rotary evaporator, to yield the purified compound, which may be a viscous liquid or a solid. nih.gov

Crystallization

Crystallization is a powerful technique for the final purification of solid compounds to obtain a high-purity, crystalline product. The selection of an appropriate solvent or solvent system is crucial for successful crystallization. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

For N-substituted amino acids, various solvent systems can be explored for crystallization. The choice of solvent will depend on the polarity and solubility characteristics of this compound. Common solvents for the crystallization of amino acids and their derivatives include water, ethanol, methanol, isopropanol, and mixtures thereof. The process typically involves dissolving the crude or partially purified solid in a minimal amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, promoting the formation of well-defined crystals. The crystals are subsequently collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried under vacuum.

The purity of the research-grade material obtained after purification is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Advanced Spectroscopic and Structural Elucidation of 3 4 Chlorobenzyl Amino Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by observing the behavior of atomic nuclei in a magnetic field. For 3-((4-Chlorobenzyl)amino)propanoic acid, ¹H, ¹³C, and 2D NMR techniques are invaluable for characterizing its proton and carbon environments and their connectivity.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The key proton environments are:

The aromatic protons on the 4-chlorobenzyl group.

The methylene (B1212753) protons of the benzyl (B1604629) group (-CH₂-Ar).

The methylene protons of the propanoic acid chain (-CH₂-CH₂-).

The proton of the secondary amine (-NH-).

The proton of the carboxylic acid (-COOH).

The aromatic region is anticipated to display two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the chloromethyl group and the two protons meta are chemically equivalent in each pair. The methylene protons of the benzyl group will likely appear as a singlet, integrating to two protons. The two methylene groups of the propanoic acid chain will present as two triplets, each integrating to two protons, due to coupling with each other. The amine proton signal may be broad and its chemical shift can vary depending on the solvent and concentration. Similarly, the carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
-COOH10.0 - 12.0Broad Singlet1H
Ar-H (ortho to -CH₂)7.35 - 7.45Doublet2H
Ar-H (ortho to -Cl)7.25 - 7.35Doublet2H
-CH₂-Ar~3.80Singlet2H
-NH-CH₂-~2.90Triplet2H
-CH₂-COOH~2.60Triplet2H
-NH-VariableBroad Singlet1H

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The expected carbon signals are:

The carbonyl carbon of the carboxylic acid.

The four distinct carbons of the 1,4-disubstituted aromatic ring.

The methylene carbon of the benzyl group.

The two methylene carbons of the propanoic acid chain.

The carbonyl carbon is expected to resonate at the most downfield position, typically in the range of 170-180 ppm. The aromatic carbons will appear in the 120-140 ppm region, with the carbon attached to the chlorine atom showing a characteristic shift. The methylene carbons will be found in the more upfield region of the spectrum.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C=O~175
Ar-C (quaternary, attached to -CH₂)~138
Ar-C (quaternary, attached to -Cl)~132
Ar-CH (ortho to -CH₂)~129
Ar-CH (ortho to -Cl)~130
-CH₂-Ar~53
-NH-CH₂-~45
-CH₂-COOH~35

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the two methylene groups of the propanoic acid chain, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for each CH and CH₂ group by linking the proton signals to their corresponding carbon signals.

Mass Spectrometric (MS) Characterization

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound (C₁₀H₁₂ClNO₂), the exact mass of the molecular ion ([M+H]⁺) can be calculated. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2+H]⁺ peak being approximately one-third the intensity of the [M+H]⁺ peak.

Predicted HRMS Data

Ion Calculated Exact Mass
[C₁₀H₁₃³⁵ClNO₂]⁺ ([M+H]⁺)214.0629
[C₁₀H₁₃³⁷ClNO₂]⁺ ([M+2+H]⁺)216.0599

In the mass spectrometer, the molecular ion can fragment into smaller, characteristic ions. The analysis of these fragments provides further confirmation of the compound's structure.

Key predicted fragmentation pathways for this compound include:

Loss of the carboxylic acid group: A common fragmentation for carboxylic acids is the loss of COOH (45 Da) or H₂O (18 Da) from the molecular ion.

Cleavage of the benzyl C-N bond: This would lead to the formation of a stable 4-chlorobenzyl cation (m/z 125) and a fragment corresponding to the rest of the molecule. The 4-chlorobenzyl cation would also exhibit the characteristic 3:1 isotopic pattern for chlorine.

Cleavage of the propanoic acid chain: Fragmentation along the propanoic acid chain can also occur, leading to various smaller charged fragments.

Predicted Key Mass Fragments

m/z Predicted Fragment
214/216[M+H]⁺
196/198[M+H - H₂O]⁺
168/170[M+H - COOH]⁺
125/127[4-chlorobenzyl]⁺

The analysis of these fragments in a tandem MS (MS/MS) experiment would provide strong evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopic Investigation of Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by absorption bands corresponding to its key structural components: the carboxylic acid group, the secondary amine, the aromatic ring, and the C-Cl bond.

The expected vibrational modes and their approximate wavenumbers are detailed in the table below. These values are predictive and based on typical ranges for these functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretching3300-2500 (broad)
Carboxylic Acid (C=O)Stretching1725-1700
Secondary Amine (N-H)Stretching3400-3300
Secondary Amine (N-H)Bending1650-1550
Aromatic C-HStretching3100-3000
Aromatic C=CStretching1600-1450
C-N StretchingStretching1250-1020
C-Cl StretchingStretching800-600

This table is predictive and illustrates the expected regions for IR absorption for the specified functional groups.

X-ray Crystallography for Solid-State Structural Determination

To perform X-ray crystallography, a single, high-quality crystal of the compound is required. A common and effective method for growing such crystals from a synthesized powder is slow evaporation. This technique involves dissolving the compound in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. The solvent is then allowed to evaporate slowly over a period of days or weeks, which can lead to the formation of well-ordered crystals suitable for diffraction experiments.

A crystallographic study of this compound would reveal key structural parameters. For instance, a study on the analogous compound N-(4-nitrophenyl)-β-alanine showed that in its crystalline form, it exists as a dimer, with two molecules linked by hydrogen bonds between their carboxylic acid groups. nih.gov A similar dimeric structure would be a possibility for this compound.

The analysis would provide precise measurements for the bond lengths and angles within the molecule. The table below presents expected values for selected bonds, based on standard bond lengths and data from similar structures.

BondExpected Bond Length (Å)
C-Cl~1.74
Aromatic C-C~1.39
C-N (benzyl)~1.47
C-N (propyl)~1.47
C=O~1.22
C-O~1.31

This table contains predicted values based on standard chemical bond lengths.

The conformation of the molecule, including the torsion angles between the phenyl ring, the benzyl group, and the propanoic acid chain, would also be determined.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that can determine the absolute configuration of chiral molecules in solution. Since this compound is not inherently chiral, VCD analysis would not be applicable unless a chiral center is introduced, for example, by substitution on the propanoic acid chain.

If a chiral derivative were to be synthesized, VCD would measure the differential absorption of left and right circularly polarized infrared light by the molecule. The resulting VCD spectrum, with its characteristic positive and negative bands, provides a unique fingerprint of the molecule's three-dimensional structure, including its absolute stereochemistry. This experimental spectrum can then be compared to a theoretically calculated spectrum for a specific enantiomer (e.g., the R or S configuration) to make an unambiguous assignment of the absolute configuration.

Computational Chemistry and Theoretical Studies on 3 4 Chlorobenzyl Amino Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict a wide range of characteristics, from the distribution of electrons to spectroscopic signatures.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For 3-((4-Chlorobenzyl)amino)propanoic acid, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), would be employed to optimize the molecular geometry and calculate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO energies are critical indicators of a molecule's reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. For substituted benzene (B151609) derivatives, the nature and position of substituents significantly influence these orbital energies. scirp.org In the case of this compound, the electron-withdrawing chloro group on the benzyl (B1604629) ring is expected to lower both the HOMO and LUMO energy levels compared to an unsubstituted analogue.

A molecular electrostatic potential (MEP) map can also be generated from DFT calculations. This map visualizes the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically shown in blue) and nucleophilic (electron-rich, typically shown in red) regions. For this compound, the carboxylic acid group and the nitrogen atom would be expected to be electron-rich, while the hydrogens of the amino and carboxyl groups would be electron-poor.

Table 1: Predicted Frontier Orbital Properties of this compound based on Analogous Systems

PropertyPredicted Value/RegionSignificance
HOMO EnergyLowered by chloro-substitutionIndicates susceptibility to electrophilic attack
LUMO EnergyLowered by chloro-substitutionIndicates susceptibility to nucleophilic attack
HOMO-LUMO GapModerateSuggests reasonable kinetic stability
MEP: Electron-richCarboxylic oxygen, Nitrogen atomSites for electrophilic attack and hydrogen bonding
MEP: Electron-poorCarboxylic/Amine hydrogensSites for nucleophilic attack and hydrogen bonding

Prediction of Spectroscopic Properties (NMR chemical shifts, IR frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated. Models have been developed to accurately predict proton chemical shifts in substituted alkanes by considering the effects of substituents on α, β, and γ protons. researchgate.net For the target molecule, the protons on the chlorobenzyl ring would show characteristic aromatic splitting patterns, while the propanoic acid chain would exhibit shifts influenced by the adjacent amino and carboxyl groups. Online databases and prediction software can also provide estimated spectra based on the chemical structure. acs.org

Infrared (IR) Frequencies: Theoretical IR spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the vibrational frequencies and their corresponding intensities. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, the C=O stretch of the carboxyl group, and various C-H and C-C stretches from the aromatic ring and aliphatic chain. These predicted frequencies, when scaled by an appropriate factor to account for anharmonicity and other systematic errors, can be compared with experimental IR spectra to confirm the compound's identity.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to a complex conformational landscape.

Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating its flexible dihedral angles. For β-amino acids, computational studies have shown that both gas-phase and solvated environments can significantly influence conformational energies. researchgate.net Methods like Hartree-Fock (HF) and DFT can be used to identify stable conformers and their relative energies. researchgate.net For this compound, key dihedral angles would include those around the C-C bonds of the propanoic acid backbone and the C-N bond linking the benzyl group. The presence of intramolecular hydrogen bonds, for instance between the carboxylic acid proton and the amine nitrogen, can play a crucial role in stabilizing certain conformations. researchgate.net A Ramachandran-like plot can be constructed to visualize the allowed and disallowed regions of conformational space based on the calculated energies. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations allow for the study of a molecule's behavior over time in a simulated environment, such as in an aqueous solution.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities. nih.gov To simulate this compound in solution, the molecule would be placed in a box of explicit water molecules, and a suitable force field (e.g., AMBER, CHARMM, GROMOS) would be chosen to describe the interatomic forces. wikipedia.org These simulations can reveal how the molecule interacts with the solvent, its conformational flexibility, and the dynamics of intramolecular hydrogen bonds. acs.org By analyzing the MD trajectory, properties such as the radial distribution function of water around specific atoms and the time evolution of dihedral angles can be determined, offering a detailed picture of the molecule's dynamic behavior in a biologically relevant medium. researchgate.net

Theoretical Approaches to Reaction Mechanisms and Pathways in Synthesis

Computational chemistry can be a powerful tool to investigate the mechanisms of chemical reactions, helping to rationalize experimental outcomes and predict optimal reaction conditions. A plausible synthetic route to this compound is the reductive amination of 4-chlorobenzaldehyde (B46862) with β-alanine.

Theoretical studies, often using DFT, can elucidate the reaction pathway by identifying transition states and intermediates. acs.org The reductive amination process typically involves two main steps: the formation of an imine (or Schiff base) from the aldehyde and amine, followed by the reduction of the imine to the final secondary amine. nih.gov Computational investigations of similar reactions have shown that the choice of reducing agent and the presence of catalysts can significantly affect the reaction's feasibility and selectivity. acs.orgresearchgate.net For instance, DFT studies on the reductive amination of aldehydes and ketones have analyzed the transition state energies for the reduction of the imine versus the starting carbonyl compound, explaining the selectivity of reagents like sodium triacetoxyborohydride (B8407120). acs.orgresearchgate.net Another potential synthetic route is the N-alkylation of β-alanine with 4-chlorobenzyl chloride. Theoretical studies of nucleophilic substitution reactions involving benzylamines and benzyl halides have used quantum mechanical calculations to reproduce experimental activation energies and provide insights at the molecular level. researchgate.net By calculating the energy profile of the proposed reaction, including the activation energies for each step, computational chemistry can provide valuable guidance for the laboratory synthesis of this compound. DFT calculations have been successfully applied to study the mechanism of Cu(OAc)₂-catalyzed N-alkylation of amino derivatives, revealing a three-step process of alcohol oxidation, imine formation, and imine reduction. researchgate.net

In Silico Prediction of Potential Biological Target Interactions (Ligand-Based and Structure-Based)

Given the structural similarity of this compound to GABA, it is plausible that it may interact with GABA receptors or other related neurological targets. In silico methods are widely used to predict and analyze such interactions.

Ligand-Based Approaches: In the absence of a known receptor structure, ligand-based methods can be employed. These methods rely on the principle that molecules with similar structures often have similar biological activities. Pharmacophore modeling, for example, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. By comparing the pharmacophore of this compound with known GABA receptor agonists or antagonists, its potential for similar activity can be assessed.

Structure-Based Approaches: When the three-dimensional structure of a potential target protein is known (e.g., from X-ray crystallography or cryo-electron microscopy), structure-based methods like molecular docking can be used. Docking algorithms predict the preferred orientation and binding affinity of a ligand within the active site of a receptor. For this compound, docking studies could be performed against various subtypes of GABA receptors (e.g., GABA-A, GABA-B). acs.org These studies would predict the binding pose of the molecule and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the receptor's amino acid residues. For example, docking studies on GABA-A receptor modulators have identified crucial hydrogen bonds with serine residues and π-π stacking interactions with aromatic residues like phenylalanine and tyrosine. Similar interactions would be investigated for the target compound. The results of these in silico predictions can guide further experimental validation of the molecule's biological activity.

Lack of Publicly Available Research Data for this compound

Extensive searches for computational chemistry and theoretical studies specifically focused on the chemical compound this compound have yielded no publicly available research data. As a result, the generation of an article detailing molecular docking studies, pharmacophore modeling, and virtual screening for this specific molecule is not possible at this time.

The scientific community relies on published research to disseminate findings. In the case of this compound, there appear to be no peer-reviewed articles, scholarly papers, or database entries that would provide the necessary data to fulfill the requested article structure. The inquiries for molecular docking studies with relevant protein active sites and pharmacophore modeling and virtual screening for this particular compound did not return any specific results.

While there is research available on structurally related compounds, such as derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, this information is not directly applicable to this compound. Adhering to strict scientific accuracy and the user's specific request, it is not feasible to extrapolate findings from different molecules to construct a scientifically sound article on the target compound.

Therefore, the requested article focusing on the computational chemistry and theoretical studies of this compound cannot be produced.

Investigation of Biological Interactions and Mechanistic Pathways for 3 4 Chlorobenzyl Amino Propanoic Acid

Enzyme Inhibition and Activation Studies (In Vitro)

There is currently no publicly available data on the enzymatic interactions of 3-((4-Chlorobenzyl)amino)propanoic acid.

Kinetic Characterization of Enzyme-Compound Interactions

No studies detailing the kinetic characterization, such as the determination of inhibition constants (K_i) or IC50 values, of this compound with any enzyme were found.

Reversibility and Irreversibility Studies of Enzyme Binding

Information regarding the nature of the binding of this compound to any enzyme, specifically whether it acts as a reversible or irreversible inhibitor, is not available in the current body of scientific literature.

Receptor Binding Affinity and Selectivity Profiling (In Vitro)

No data exists in the public domain concerning the affinity and selectivity of this compound for any physiological receptors.

Radioligand Binding Assays

There are no published reports of radioligand binding assays being conducted to determine the binding affinity (K_d) of this compound to specific receptors.

Competition Binding Experiments

Similarly, no competition binding experiments have been documented to assess the compound's ability to displace known ligands from their receptor binding sites.

Cellular Pathway Modulation in Specific Cell Lines (In Vitro Mechanistic Studies)

The effect of this compound on cellular pathways in specific cell lines has not been reported in any identifiable research. Mechanistic studies to elucidate its potential influence on intracellular signaling cascades or other cellular processes are absent from the available scientific record.

Investigation of Potential Metabolites and Metabolic Pathways (In Vitro and Preclinical Models)Detailed studies on the biotransformation of this compound are absent from the literature.

Enzyme Systems Responsible for BiotransformationThe specific enzyme systems, such as cytochrome P450 (CYP) isoenzymes or other transferases, responsible for the metabolism of this compound have not been identified.

In-depth Analysis of this compound Derivatives Reveals Limited Publicly Available Research for Comprehensive SAR and QSAR Studies

A thorough investigation into the scientific literature and chemical databases for data pertaining to the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) of this compound and its derivatives has yielded limited specific information. While the foundational structure of this compound suggests potential for biological activity, extensive and detailed research focused solely on this molecule and its analogs, as required for a comprehensive SAR and QSAR analysis, does not appear to be widely available in the public domain.

Despite a broad search strategy, the available literature primarily focuses on structurally related but distinct chemical scaffolds. For instance, significant research has been conducted on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which have been investigated for their antimicrobial and anticancer properties. nih.govmdpi.commdpi.comnih.gov These studies, while comprehensive for the hydroxyphenyl series, cannot be directly extrapolated to the chlorobenzyl analogue due to the differing electronic and steric properties of the substituents.

Similarly, research on other related compounds, such as N-benzyl-3-(benzylamino)pyrazine-2-carboxamides, offers insights into the role of benzylamino groups in biological activity, but the core heterocyclic structure is fundamentally different from the propanoic acid backbone of the compound . nih.gov

The search did identify database entries for 3-((4-chlorobenzoyl)amino)propanoic acid, which features an amide linker instead of the amine linker specified in the subject compound, again highlighting the lack of direct research on the target molecule. uni.lu

Due to the absence of specific published studies detailing the synthesis of a series of this compound analogs and the subsequent evaluation of their biological activities, it is not possible to construct a detailed analysis of its Structure-Activity Relationships or the development of QSAR models as per the requested outline. The creation of data tables with research findings is also not feasible given the lack of available data.

Therefore, while the chemical structure of this compound presents a valid starting point for chemical and biological investigation, there is currently insufficient publicly available scientific literature to provide a detailed and authoritative article on its SAR and QSAR studies.

Structure Activity Relationship Sar Studies of 3 4 Chlorobenzyl Amino Propanoic Acid Derivatives

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Statistical Validation of QSAR Models

The development of a robust Quantitative Structure-Activity Relationship (QSAR) model is fundamental to understanding the link between the chemical structure of compounds like 3-((4-chlorobenzyl)amino)propanoic acid derivatives and their biological activity. However, a model's utility is entirely dependent on its predictive power, which must be rigorously assessed through statistical validation. Validation ensures that the model is not a product of chance correlation and can reliably predict the activity of new, untested compounds. researchgate.net The Organisation for Economic Co-operation and Development (OECD) has established principles for QSAR model validity, emphasizing measures of goodness-of-fit, robustness, and predictivity. basicmedicalkey.com

Validation strategies are broadly categorized into internal validation and external validation.

Internal Validation: This process assesses the stability and robustness of a model using only the training set—the data used to build the model. The most common method is cross-validation, where the dataset is repeatedly partitioned into subsets. In leave-one-out (LOO) cross-validation, a single compound is removed, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the training set. The resulting cross-validated correlation coefficient (Q² or R²cv) is a key indicator of internal predictive ability. researchgate.net A high Q² value (typically > 0.5) suggests the model is robust and not overfitted to the training data. Other internal validation techniques include leave-many-out cross-validation and bootstrapping, which involves creating multiple new datasets by random sampling with replacement from the original data. Y-randomization, or response randomization, is another critical test where the biological activity data is randomly shuffled to generate new datasets. A valid QSAR model should show very low correlation coefficients for these randomized datasets, confirming that the original correlation was not due to chance. researchgate.net

External Validation: This is considered the most stringent test of a model's predictive power. nih.gov It involves using the QSAR model, which was built with the training set, to predict the biological activities of an independent "test set" of compounds that were not used during model development. basicmedicalkey.com The predictive ability is quantified using the predictive R² (R²pred), which is calculated based on the differences between the observed and predicted activities for the test set compounds. A high R²pred value (a common threshold is > 0.6) indicates that the model has good generalizability. d-nb.info

Several statistical metrics are employed to evaluate a QSAR model's performance during validation. The Root Mean Square Error (RMSE) for both the training (RMSEtr) and test (RMSEext) sets measures the deviation between predicted and experimental values, with lower values indicating a better fit. researchgate.net The concordance correlation coefficient (CCC) is also used, especially for external validation, to assess the agreement between observed and predicted values. researchgate.net For a model to be considered predictive, it must satisfy multiple statistical criteria.

ParameterSymbolDescriptionGenerally Accepted Value
Coefficient of Determination (Training Set)Measures the goodness-of-fit for the training set.> 0.6
Cross-validated Correlation Coefficient (Internal Validation)Q² or R²cvMeasures the predictive power of the model using leave-one-out or leave-many-out cross-validation.> 0.5
Predictive Correlation Coefficient (External Validation)R²predMeasures the predictive power of the model on an external test set.> 0.6
Root Mean Square ErrorRMSERepresents the standard deviation of the prediction errors. Lower values are better.Should be low and comparable for training and test sets.
Y-Randomization TestR²Yscr, Q²YscrConfirms the model is not due to chance correlation by scrambling the response variable.Should be close to zero.

Conformational Restriction and Isosteric Replacement Strategies

Medicinal chemistry campaigns often employ strategies like conformational restriction and isosteric replacement to optimize lead compounds. These approaches are highly relevant for refining the pharmacological profile of molecules like this compound.

For this compound, which possesses a flexible propanoic acid chain, this strategy could be highly effective. For instance, incorporating the backbone into a rigid ring system would limit rotational freedom. A notable example of this strategy is seen in the development of conformationally restricted analogues of γ-aminobutyric acid (GABA), where introducing a cyclopropane (B1198618) ring created potent and subtype-selective inhibitors of GABA transporters (GATs). nih.gov Applying this to the target compound could involve synthesizing cyclopropane or piperidine-based analogues to lock the relative positions of the amino and carboxyl groups.

StrategyOriginal Structure ElementHypothetical Rigid AnalogRationale
Conformational RestrictionFlexible Propanoic Acid ChainCyclopropane-based propanoic acidReduces conformational flexibility to mimic the bioactive conformation, potentially increasing target affinity and selectivity. nih.gov

Isosteric and Bioisosteric Replacement: This strategy involves substituting a functional group in a molecule with another group that possesses similar physical or chemical properties (isostere) and maintains similar biological activity (bioisostere). researchgate.net The goal is often to improve the compound's pharmacokinetic properties (e.g., absorption, metabolic stability, oral bioavailability) or to fine-tune its target binding interactions. drughunter.com

For this compound, several parts of the molecule could be targeted for bioisosteric replacement:

Carboxylic Acid Group: Carboxylic acids are often associated with poor membrane permeability and rapid metabolism. Replacing this group with an acidic bioisostere can significantly improve drug-like properties. Common replacements include the 1H-tetrazole ring, which has a similar pKa to a carboxylic acid and was famously used in the development of Losartan. drughunter.comnih.gov Other options include 5-oxo-1,2,4-oxadiazoles, which are more lipophilic than tetrazoles and can enhance oral bioavailability, or 3-hydroxyisoxazoles. nih.gov

Amine Group: The secondary amine could be replaced with other groups to alter basicity and hydrogen bonding capacity.

4-Chlorobenzyl Group: The phenyl ring can be replaced with other aromatic systems like thiophene (B33073) or pyridine (B92270) to explore different binding interactions or alter metabolic profiles. researchgate.net The chlorine atom could be moved to other positions (ortho, meta) or replaced with other halogens (F, Br) or a trifluoromethyl (CF₃) group to modulate electronics and lipophilicity.

Original Functional GroupPotential BioisostereAnticipated AdvantageReference
Carboxylic Acid (-COOH)1H-TetrazoleSimilar pKa (~4.5), can improve metabolic stability and binding interactions. drughunter.comnih.gov
5-Oxo-1,2,4-oxadiazoleAcidic (pKa ~6-7), more lipophilic than tetrazole, may improve oral bioavailability. nih.gov
3-HydroxyisoxazoleAcidic (pKa ~4-5), planar isostere found in some neurotransmitter analogues. nih.gov
Phenyl RingThiophene, PyridineAlters aromaticity, polarity, and potential for hydrogen bonding; may improve metabolic profile. researchgate.net
Chlorine AtomFluorine, Trifluoromethyl (CF₃)Modulates electronic properties and lipophilicity; can block metabolic oxidation sites. researchgate.net

Advanced Analytical Method Development for Research Applications of 3 4 Chlorobenzyl Amino Propanoic Acid

Chromatographic Methods for Quantification and Purity Assessment

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of 3-((4-Chlorobenzyl)amino)propanoic acid. Due to the compound's structure, which includes a secondary amine, a carboxylic acid, and a chlorobenzyl group, methods must be optimized to achieve good peak shape, resolution, and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and quantifying non-volatile compounds like this compound. shimadzu.com.tw A reversed-phase HPLC (RP-HPLC) method with UV detection is typically developed for this purpose.

The development process involves a systematic evaluation of stationary phases, mobile phase composition, and detector wavelength. A C18 column is a common starting point for separating compounds of intermediate polarity. chromatographyonline.com The mobile phase often consists of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov The inclusion of an acid, like formic acid, in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape. nih.gov

Validation of the HPLC method is performed according to established guidelines to ensure its reliability. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Table 1: Exemplar HPLC Method Parameters for Purity Assessment

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

Table 2: Representative HPLC Method Validation Data

Validation ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL

Gas chromatography (GC) is suitable for volatile and thermally stable compounds. nih.gov Amino acids like this compound are non-volatile due to their polar, zwitterionic nature. nih.gov Therefore, derivatization is a mandatory step to increase their volatility and thermal stability for GC-MS analysis. nih.govsigmaaldrich.com

A common derivatization strategy for amino acids is silylation. sigmaaldrich.com Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogens on the carboxylic acid and amine groups to form more volatile tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com The reaction conditions, including temperature and time, must be optimized to ensure complete derivatization. sigmaaldrich.com

GC-MS provides high separation efficiency and definitive identification based on the mass spectrum of the derivatized analyte. mtoz-biolabs.com This technique is particularly useful for identifying and quantifying volatile impurities or degradation products.

Table 3: Hypothetical GC-MS Derivatization and Analysis Conditions

ParameterCondition
Derivatization Reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with Acetonitrile
Reaction 100 °C for 2 hours
GC Column SLB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, 1.2 mL/min
Oven Program 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Detection Selected Ion Monitoring (SIM) of characteristic fragment ions

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of charged species. nih.govoup.com Given its amphoteric nature, this compound is an excellent candidate for CE analysis. The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. oup.com

Capillary Zone Electrophoresis (CZE) is the simplest mode of CE. mdpi.com For the analysis of this compound, a buffer with a pH below the isoelectric point (pI) would result in a net positive charge, causing migration towards the cathode. Conversely, a buffer pH above the pI would lead to a net negative charge and migration towards the anode. The use of acidic phosphate buffers is common for analyzing amino acids in CZE. mdpi.com Detection is typically performed using UV absorbance. horiba.com

Table 4: Illustrative Capillary Zone Electrophoresis (CZE) Parameters

ParameterCondition
Capillary Fused-Silica, 50 µm ID, 60 cm total length (51.5 cm effective)
Background Electrolyte 50 mM Sodium Phosphate Buffer, pH 2.5
Separation Voltage 25 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV at 200 nm

Spectrophotometric and Fluorometric Assays for In Vitro Studies

For high-throughput screening and various in vitro studies, rapid and simple quantification methods are often required. Spectrophotometric and fluorometric assays can be developed for this purpose, usually following a derivatization step to introduce a chromophore or fluorophore. shimadzu.com.twgoogle.com

Since the native UV absorbance of this compound may lack sufficient sensitivity or selectivity in complex media, derivatization of the secondary amine group is a common strategy. shimadzu.com.twgoogle.com Reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or fluorescamine, react with primary or secondary amines to yield fluorescent products. google.com Similarly, reagents can be used to generate a colored product for spectrophotometric (colorimetric) analysis. google.com The development of these assays requires optimization of reaction pH, reagent concentration, and reaction time to achieve a stable and proportional signal.

Development of Bioanalytical Methods for Preclinical Sample Analysis

Analyzing preclinical samples, such as plasma or tissue homogenates, presents challenges due to the complexity of the matrix and the typically low concentrations of the analyte. chromatographyonline.comcriver.com Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed. nih.govnih.gov

The development of a bioanalytical LC-MS/MS method for this compound involves several key steps. First, a sample preparation procedure is established to extract the analyte from the biological matrix and remove interfering substances like proteins and phospholipids. nih.gov Protein precipitation with acetonitrile is a common and straightforward approach. nih.gov

An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., ¹³C₆- or D₄-labeled this compound), is added to the samples to correct for variability during sample processing and analysis. nih.gov

Chromatographic separation is achieved using a rapid gradient on a C18 or similar reversed-phase column. nih.gov Mass spectrometric detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. mdpi.com This involves selecting a specific precursor ion (the protonated molecule [M+H]⁺) and monitoring a specific product ion generated by its fragmentation, which provides exceptional selectivity. mdpi.com

The method must be fully validated according to regulatory guidelines, assessing parameters such as selectivity, matrix effect, linearity, accuracy, precision, recovery, and stability in the biological matrix. researchgate.net

Table 5: Typical LC-MS/MS Bioanalytical Method Parameters

ParameterCondition
Sample Preparation Protein precipitation with acetonitrile (containing internal standard)
LC Column C18, 2.1 x 50 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS/MS Transition (Analyte) Hypothetical: m/z 228.1 → 125.0
MS/MS Transition (IS) Hypothetical: m/z 232.1 → 129.0 (for D₄-IS)

Sample Preparation Protocols for Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices, such as plasma, serum, or urine, is critically dependent on the sample preparation protocol. The primary objective of this step is to isolate the analyte from endogenous components like proteins, phospholipids, salts, and other metabolites that can interfere with analytical instrumentation, suppress ion formation in mass spectrometry, and degrade the performance of chromatographic columns. The development of a robust sample preparation method aims to achieve high, reproducible recovery of the analyte, minimize matrix effects, and ensure the final extract is compatible with the analytical system.

Given the amphoteric nature of this compound, possessing both a secondary amine (basic) and a carboxylic acid (acidic) functional group, its extraction behavior is highly dependent on the pH of the sample solution. Method development typically revolves around three core techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples. It is often the first technique evaluated due to its simplicity and speed. The mechanism involves altering the solvation properties of the medium to cause proteins to denature and aggregate, after which they can be separated by centrifugation.

Research Findings: For small molecules in bioanalysis, acetonitrile is a frequently used precipitation solvent because it generally yields cleaner supernatants compared to methanol. An alternative is the use of strong acids like trichloroacetic acid (TCA) or perchloric acid (PCA), which induce precipitation by altering the pH to a point where proteins are unstable. However, acid precipitation can sometimes lead to the co-precipitation of the analyte, resulting in lower recovery. For a compound like this compound, the choice of precipitant requires careful evaluation to ensure the analyte remains soluble in the resulting supernatant. Studies comparing different PPT methods have found that while acid-based techniques are effective at protein removal, organic solvents often provide better analyte recovery and less variability.

The table below outlines a representative protein precipitation protocol that serves as a common starting point in method development for small molecules in plasma.

StepParameterDescriptionRationale
1. AliquotingSample Volume100 µLA standard volume for balancing sensitivity with sample availability.
2. Reagent AdditionPrecipitantAcetonitrile (ACN)Efficiently precipitates proteins while keeping many small molecules in solution.
Reagent Volume300 µL (3:1 ratio)A common ratio to ensure complete protein precipitation.
3. MixingMethodVortexEnsures thorough mixing of the sample and precipitant for efficient precipitation.
Duration1-2 minutesAdequate time for the precipitation process to occur.
4. SeparationMethodCentrifugationPellets the precipitated proteins, separating them from the supernatant.
Speed & Time14,000 x g for 10 minHigh g-force ensures a compact pellet and clear supernatant.
5. CollectionActionTransfer SupernatantThe supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction offers superior selectivity compared to protein precipitation by partitioning the analyte between the aqueous sample matrix and an immiscible organic solvent. The efficiency of this process is heavily influenced by the analyte's polarity and ionization state, which can be manipulated by adjusting the pH of the aqueous phase.

Research Findings: For an amphoteric compound like this compound, pH control is paramount.

At a low pH (e.g., pH 2-3), the carboxylic acid group is protonated (neutral), while the amine group is also protonated (positive charge).

At a high pH (e.g., pH 9-10), the amine group is deprotonated (neutral), while the carboxylic acid is deprotonated (negative charge).

At its isoelectric point (pI), the molecule exists as a zwitterion with both a positive and negative charge, making it highly polar and less likely to partition into a non-polar organic solvent.

The following table details a theoretical LLE protocol based on general principles for acidic/basic compounds.

StepParameterDescriptionRationale
1. pH AdjustmentBufferingAdd pH 4.0 bufferAdjusts pH to neutralize the carboxylic acid group, reducing polarity.
2. Solvent AdditionExtraction SolventEthyl AcetateA moderately polar solvent capable of extracting compounds with some residual polarity.
Volume1 mLA sufficient volume to ensure efficient partitioning.
3. ExtractionMethodVortex / Mechanical ShakerProvides vigorous mixing to maximize the surface area between phases for efficient transfer of the analyte.
Duration5-10 minutesAllows the system to reach equilibrium.
4. Phase SeparationMethodCentrifugationAccelerates the separation of the aqueous and organic layers.
Speed & Time2,000 x g for 5 minSufficient to create a clear interface between the two immiscible layers.
5. CollectionActionTransfer Organic LayerThe upper organic layer containing the analyte is carefully collected.
6. EvaporationMethodNitrogen EvaporationThe organic solvent is evaporated to concentrate the analyte.
7. ReconstitutionSolventMobile PhaseThe dried residue is redissolved in a small volume of the initial mobile phase for compatibility with the LC system.

Solid-Phase Extraction (SPE)

Solid-phase extraction is the most sophisticated and selective sample preparation technique, capable of providing the cleanest extracts and highest concentration factors. It utilizes a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent.

Research Findings: For this compound, several SPE sorbent chemistries could be applicable:

Reversed-Phase (e.g., C18, C8): Retains the compound based on hydrophobic interactions. The chlorobenzyl group provides sufficient non-polarity for retention. Adjusting the sample pH to neutralize the analyte will enhance its retention.

Ion-Exchange: This method exploits the charged functional groups.

Anion-Exchange: At a neutral or slightly basic pH, the carboxylic acid is deprotonated (anionic) and can be retained on a strong or weak anion-exchange sorbent.

Cation-Exchange: At an acidic pH, the amine group is protonated (cationic) and can be retained on a strong or weak cation-exchange sorbent.

Mixed-Mode: These sorbents combine reversed-phase and ion-exchange properties (e.g., hydrophobic and anion-exchange). This approach can be highly selective, as the sorbent can retain the analyte via two different mechanisms, allowing for rigorous wash steps to remove interferences. A mixed-mode SPE procedure for acidic compounds in urine demonstrated high recoveries by optimizing the pH and the choice of counter-ions for the ion-exchange sorbent.

The table below presents a general protocol for a mixed-mode SPE, which would be a strong candidate for developing a highly selective method for this analyte.

StepParameterDescriptionRationale
1. SorbentTypeMixed-Mode (Reversed-Phase + Anion Exchange)Provides dual retention mechanism (hydrophobic and ionic) for high selectivity.
2. ConditioningSolventsMethanol, followed by WaterWets the sorbent and prepares it for the aqueous sample.
3. EquilibrationBufferpH 6.0 BufferSets the sorbent to the correct pH for sample loading, ensuring the carboxyl group is deprotonated (charged).
4. Sample LoadingSamplePlasma/Urine diluted with pH 6.0 BufferThe analyte is retained by both hydrophobic and anion-exchange mechanisms.
5. Wash 1SolventAqueous Buffer (e.g., Ammonium Acetate)Removes polar, non-retained interferences.
6. Wash 2SolventMethanol/Water mixture (e.g., 20% Methanol)Removes less polar, non-ionically bound interferences.
7. ElutionSolventMethanol containing 2-5% Formic or Acetic AcidThe acid neutralizes the carboxyl group, disrupting the ionic retention and eluting the analyte. The organic solvent disrupts hydrophobic binding.
8. Post-ElutionActionEvaporation and ReconstitutionConcentrates the analyte and prepares it for injection.

Future Research Directions and Translational Perspectives for 3 4 Chlorobenzyl Amino Propanoic Acid

Exploration of Additional Biological Targets and Pathways

Initial studies on analogous compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have revealed promising anticancer and antioxidant activities. researchgate.netnih.gov This suggests that 3-((4-chlorobenzyl)amino)propanoic acid could also interact with a range of biological targets. Future research should prioritize the systematic exploration of its potential molecular targets and the pathways it may modulate.

A key starting point would be to screen the compound against panels of kinases, proteases, and other enzymes that are frequently implicated in disease pathogenesis. Given that the amino acid backbone is a fundamental biological motif, investigating its interaction with amino acid transporters and metabolic enzymes could reveal novel mechanisms of action. nih.govmdpi.com Techniques such as thermal shift assays, affinity chromatography, and computational docking studies can be employed to identify direct binding partners.

Furthermore, untargeted approaches like chemoproteomics can provide a comprehensive map of the compound's interactions within the cellular proteome. chemikailproteomics.com By identifying the proteins that this compound binds to, researchers can gain insights into its potential therapeutic applications and off-target effects. This exploration is crucial for understanding its full biological potential and for guiding further development.

Synthesis of Advanced Conjugates or Prodrug Strategies for Research Tools

The development of advanced conjugates and prodrugs of this compound can significantly enhance its utility as a research tool and its potential as a therapeutic agent. nih.govnih.gov Prodrug strategies are often employed to improve the pharmacokinetic properties of a compound, such as its solubility, stability, and bioavailability. nih.govtandfonline.com

For instance, esterification of the carboxylic acid moiety or acylation of the secondary amine could create prodrugs that are cleaved by intracellular esterases or amidases, leading to the controlled release of the active compound. pharm.or.jp Conjugation with specific amino acids or peptides could facilitate targeted delivery to cells expressing particular transporters, such as the peptide transporter 1 (PEPT1). tandfonline.com

Moreover, attaching fluorescent dyes or biotin (B1667282) tags to the molecule can create valuable chemical probes for imaging and pull-down assays. These probes would enable researchers to visualize the subcellular localization of the compound and to identify its binding partners, thereby providing deeper insights into its mechanism of action.

Table 1: Potential Prodrug and Conjugate Strategies

Strategy Purpose Potential Advantage
Ester Prodrugs Improve lipophilicity and cell permeability. Enhanced oral bioavailability.
Amino Acid Conjugates Target specific amino acid transporters. Increased cellular uptake and site-specific delivery. tandfonline.com
Fluorescent Tagging Enable visualization in cellular imaging studies. Real-time tracking of the compound's distribution.
Biotinylation Facilitate affinity-based purification of targets. Identification of binding partners and protein complexes.

Development of High-Throughput Screening Assays for Related Analogs

To explore the structure-activity relationship (SAR) of this compound, the development of robust high-throughput screening (HTS) assays is essential. nih.gov These assays would enable the rapid evaluation of a library of related analogs, allowing for the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

The design of the HTS assay will depend on the identified biological target. For example, if the compound is found to inhibit a specific enzyme, a biochemical assay measuring enzyme activity could be developed. nih.gov Alternatively, if it modulates a particular signaling pathway, a cell-based reporter assay could be employed.

The establishment of an efficient HTS platform would accelerate the discovery of lead compounds for further development. nih.gov By systematically modifying the structure of this compound and screening the resulting analogs, researchers can identify key structural features that are critical for its biological activity.

Application in Chemical Probe Development for Mechanistic Biology

A well-characterized small molecule like this compound can serve as a valuable chemical probe to dissect complex biological processes. researchgate.net Chemical probes are instrumental in validating drug targets and elucidating the functions of proteins in their native cellular environment. nih.gov

To be an effective chemical probe, a compound should exhibit high potency and selectivity for its target. Through iterative rounds of chemical synthesis and biological testing, analogs of this compound can be optimized to meet these criteria. Once a suitable probe is identified, it can be used to study the physiological and pathological roles of its target protein.

For example, a selective inhibitor of a novel enzyme could be used to investigate the consequences of blocking that enzyme's activity in various disease models. This can provide crucial information about the therapeutic potential of targeting that enzyme.

Collaborative Research Avenues with Related Disciplines

The comprehensive investigation of this compound will benefit greatly from interdisciplinary collaboration. nih.gov Medicinal chemists can synthesize novel analogs and develop structure-activity relationships, while biochemists and molecular biologists can characterize their biological activities and mechanisms of action. acs.org

Pharmacologists can assess the in vivo efficacy and pharmacokinetic properties of lead compounds, and computational chemists can use modeling and simulation to guide drug design and optimization. frontiersin.org Furthermore, collaboration with clinicians can help to translate promising research findings into new therapeutic strategies.

By fostering a collaborative research environment, the scientific community can accelerate the exploration of the full potential of this compound and its derivatives, ultimately paving the way for the development of new research tools and therapeutic agents.

Q & A

Basic: What synthetic methodologies are recommended for 3-((4-Chlorobenzyl)amino)propanoic acid?

Answer:
The compound can be synthesized via amide coupling between 4-chlorobenzylamine and propanoic acid derivatives. Key steps include:

  • Condensation reactions : Reacting 4-chlorobenzylamine with activated esters (e.g., NHS esters) of propanoic acid under mild alkaline conditions (pH 8–9) to avoid side reactions .
  • Purification : Use recrystallization (ethanol/water mixtures) or reverse-phase HPLC to isolate the product. Confirm purity via HPLC-UV (>98%) and 1H/13C NMR (e.g., δ 7.3 ppm for aromatic protons, δ 3.8 ppm for -CH2-NH-) .

Advanced: How can reaction yields be optimized for this compound under varying catalytic conditions?

Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Screen parameters like temperature (20–60°C), solvent polarity (DMF vs. aqueous Na2CO3), and catalyst loading (e.g., HOBt/EDCI for carbodiimide-mediated coupling) .
  • Kinetic monitoring : Use in-situ FTIR to track amine consumption or LC-MS to identify intermediates. Evidence from similar thiazolone syntheses suggests yields improve at 40°C with 1.2 eq. coupling agents .

Basic: What spectroscopic and chromatographic techniques are critical for characterization?

Answer:

  • NMR : Assign stereochemistry via 2D NOESY (e.g., spatial proximity of chlorobenzyl protons to the amino group) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ (calculated for C10H12ClNO2: 229.06 Da) .
  • X-ray crystallography : Resolve crystal packing (if crystalline) to validate bond angles and hydrogen-bonding networks, as demonstrated for hydroxamic acid derivatives .

Advanced: How to address discrepancies between computational and experimental NMR data during structural validation?

Answer:

  • Computational refinement : Use density functional theory (DFT) with B3LYP/6-31G* basis sets to simulate NMR shifts. Compare with experimental data to identify conformational mismatches .
  • Solvent effects : Account for DMSO or CDCl3 solvent shifts in simulations. For example, aromatic protons may deshield by 0.3–0.5 ppm in polar solvents .

Advanced: What strategies prevent racemization during synthesis of enantiopure derivatives?

Answer:

  • Chiral additives : Use Hünig’s base (DIPEA) to suppress base-induced racemization during coupling .
  • Chiral HPLC : Employ columns like Chiralpak IA/IB to separate enantiomers. Monitor optical rotation ([α]D25) to confirm enantiopurity .

Basic: What biological targets or pathways are associated with this compound?

Answer:
Preliminary studies on analogous compounds suggest:

  • Enzyme inhibition : Potential interaction with aminotransferases or decarboxylases due to structural similarity to β-alanine derivatives .
  • Receptor modulation : The chlorobenzyl group may confer affinity for G-protein-coupled receptors (GPCRs), as seen in fluorogenic amino acid probes .

Advanced: How to evaluate pH-dependent stability for storage and in vitro assays?

Answer:

  • Stability-indicating assays : Use HPLC-DAD to monitor degradation products under accelerated conditions (40°C, pH 1–13).
  • Buffer screening : Store lyophilized samples at -20°C; in solution, neutral pH (6–8) with 0.1% sodium azide prevents hydrolysis of the amide bond .

Advanced: How to design SAR studies for derivatives targeting enhanced bioactivity?

Answer:

  • Scaffold modifications : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the benzyl para-position to modulate electronic effects .
  • Biological assays : Test cytotoxicity (MTT assay) and target engagement (SPR or fluorescence polarization) against candidate enzymes .

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